2-[(3-Fluoropyridin-2-yl)amino]acetic acid
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Overview
Description
2-[(3-Fluoropyridin-2-yl)amino]acetic acid is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties conferred by the presence of a fluorine atom on the pyridine ring. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) or tetrafluoroboric acid (HBF4) solution . This reaction yields fluorinated pyridines, which can then be further modified to introduce the aminoacetic acid moiety.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-[(3-Fluoropyridin-2-yl)amino]acetic acid, often involves large-scale diazotization reactions followed by purification steps to isolate the desired product. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for high-yield production .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluoropyridin-2-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-[(3-Fluoropyridin-2-yl)amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoropyridin-2-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.
4-Fluoropyridine: Similar to 2-[(3-Fluoropyridin-2-yl)amino]acetic acid but with the fluorine atom at the 4-position.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the aminoacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H7FN2O2 |
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Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-[(3-fluoropyridin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-5-2-1-3-9-7(5)10-4-6(11)12/h1-3H,4H2,(H,9,10)(H,11,12) |
InChI Key |
ZSOOYIMTRSEBIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NCC(=O)O)F |
Origin of Product |
United States |
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